2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene
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Overview
Description
2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene: is an organic compound with the molecular formula C17H16Br2. It is a derivative of fluorene, characterized by the presence of two bromine atoms at the 2 and 7 positions, and four methyl groups at the 3, 6, and 9 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers and materials for organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3,6,9,9-tetramethyl-9H-fluorene: The synthesis of 2,7-dibromo-3,6,9,9-tetramethyl-9H-fluorene typically involves the bromination of 3,6,9,9-tetramethyl-9H-fluorene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Coupling Reactions: Reagents include boronic acids or stannanes, with palladium catalysts such as Pd(PPh3)4.
Major Products:
Substituted Fluorenes: Products of nucleophilic substitution include various substituted fluorenes depending on the nucleophile used.
Aryl- or Vinyl-Substituted Fluorenes: Products of coupling reactions include aryl- or vinyl-substituted fluorenes, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry:
Organic Electronics: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene is used in the synthesis of semiconducting polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Fluorescent Probes: The compound and its derivatives are used as fluorescent probes in biological imaging due to their strong photoluminescence properties.
Industry:
Mechanism of Action
Comparison with Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound is similar in structure but lacks the additional methyl groups at the 3 and 6 positions.
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: This compound has longer alkyl chains attached to the fluorene core, which can influence its solubility and processing properties.
Uniqueness:
Enhanced Solubility: The presence of four methyl groups in 2,7-dibromo-3,6,9,9-tetramethyl-9H-fluorene enhances its solubility in organic solvents, making it easier to process in various applications.
Improved Photophysical Properties: The additional methyl groups also contribute to the compound’s photophysical properties, making it a more efficient emitter in optoelectronic devices.
Properties
IUPAC Name |
2,7-dibromo-3,6,9,9-tetramethylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2/c1-9-5-11-12-6-10(2)16(19)8-14(12)17(3,4)13(11)7-15(9)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPLZCIRHYKSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(C3=C2C=C(C(=C3)Br)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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